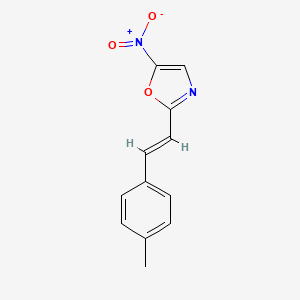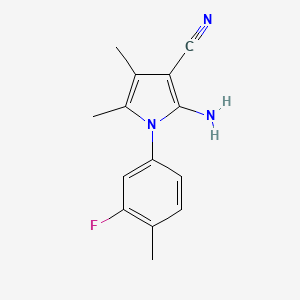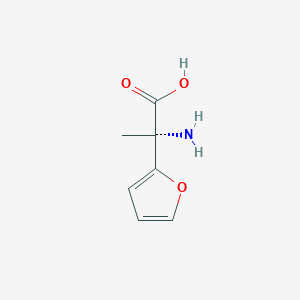
(S)-2-Amino-2-(furan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to the alpha carbon of the amino acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C . This method provides a yield of 48-94%. Another method involves the use of diketopiperazine, hydantoin, or rhodanine intermediates, although these methods may involve environmentally harmful reagents such as sodium amalgam .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of environmentally friendly and scalable synthetic routes is essential for large-scale production. The reduction of hydroxyimino intermediates using safer reducing agents and non-aqueous solvents is a promising approach for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine and nitric acid can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted furan compounds .
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(furan-2-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(furan-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)propanoic acid: This compound features a similar furan ring but lacks the amino group.
2-Furoic acid: Another furan derivative with a carboxylic acid group attached to the furan ring.
Furan-2,3-dione: An oxidized derivative of furan with two carbonyl groups.
Uniqueness
(S)-2-Amino-2-(furan-2-yl)propanoic acid is unique due to the presence of both an amino group and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m0/s1 |
Clave InChI |
FKVAWEVSZYLWIO-ZETCQYMHSA-N |
SMILES isomérico |
C[C@](C1=CC=CO1)(C(=O)O)N |
SMILES canónico |
CC(C1=CC=CO1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


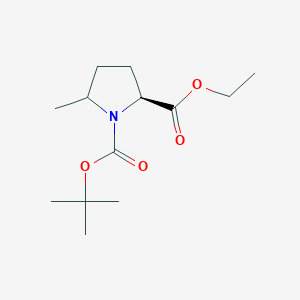
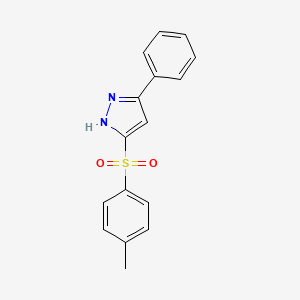
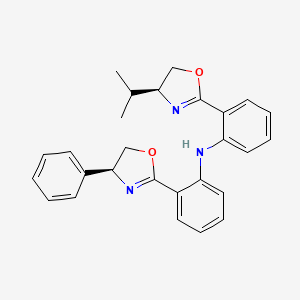
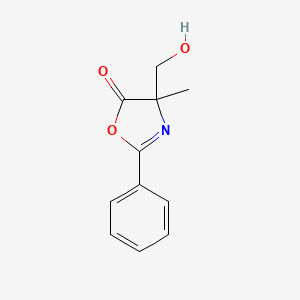
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
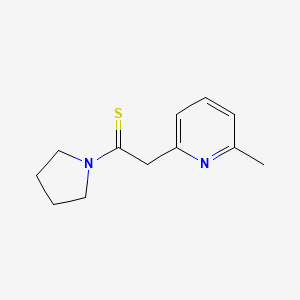
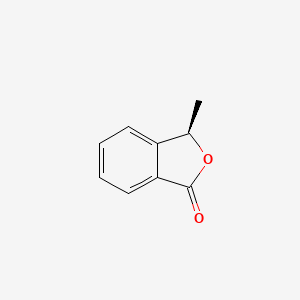
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
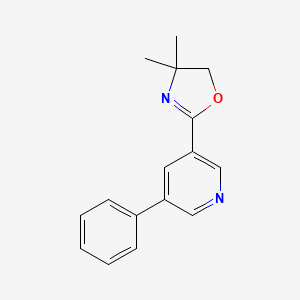
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
